![molecular formula C13H14N2O5 B048150 5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol CAS No. 21253-60-1](/img/structure/B48150.png)
5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol
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Overview
Description
5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol is a pyrimidine derivative that has garnered attention due to its potential therapeutic and environmental applications. This compound exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol typically involves the cyclization of methylethyl methoxymalonate with formamide and sodium methoxide to generate disodium 5-methoxy-4,6-dihydroxypyrimidine, which is then acidified .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization and acidification reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
- Antidepressant Potential : Preliminary studies suggest that 5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol may exhibit antidepressant properties due to its structural similarities with known psychoactive compounds. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in mood disorders.
- Antioxidant Effects : The presence of multiple hydroxyl groups in its structure indicates potential antioxidant activity. This property can help scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.
- Anti-inflammatory Properties : Research has shown that this compound can inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha (TNF-α). These actions suggest its potential use in treating inflammatory conditions .
- Anticancer Activity : The compound's ability to interact with cellular pathways involved in cancer progression has been explored. It may inhibit tumor growth by affecting cell cycle regulation and apoptosis .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study highlighted the neuroprotective effects of similar compounds derived from the pyrimidine structure in models of Parkinson's disease. These findings suggest that modifications to the pyrimidine scaffold can lead to significant therapeutic effects against neurodegenerative diseases .
Clinical Implications
The versatility of pyrimidine derivatives, including this compound, positions them as promising candidates for drug development across various therapeutic areas such as oncology, neurology, and inflammatory diseases. Their ability to serve as bioisosteres enhances their pharmacokinetic properties compared to traditional drug scaffolds .
Mechanism of Action
The mechanism by which 5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol exerts its effects involves several molecular targets and pathways. It is known to inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-5-methoxypyrimidine: Shares structural similarities and undergoes similar chemical reactions.
Pyrimido[4,5-d]pyrimidines: These compounds also contain fused pyrimidine rings and exhibit comparable biological activities.
Uniqueness
5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of hydroxyl and methoxy groups on the benzyl ring enhances its antioxidant and anti-inflammatory properties, making it a valuable compound for various applications.
Biological Activity
5-(4-Hydroxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diol, also known as 2-Amino-5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidin-4-ol, is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.
- Molecular Formula : C13H15N3O4
- Molecular Weight : 277.28 g/mol
- CAS Number : 72920-13-9
Biological Activity Overview
The compound exhibits a range of biological activities including:
- Antibacterial : Demonstrated significant efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
- Anticancer : Exhibits cytotoxic effects on various cancer cell lines.
- Antioxidant : Shows properties that can mitigate oxidative stress.
Antibacterial Activity
Research indicates that this compound possesses considerable antibacterial properties. In a study evaluating its antimicrobial efficacy, the compound was tested against S. aureus and E. coli. The results showed that at concentrations of 200 μg/mL to 800 μg/mL, the compound inhibited bacterial growth effectively:
Concentration (μg/mL) | S. aureus Growth | E. coli Growth |
---|---|---|
200 | Moderate | Moderate |
400 | Reduced | Reduced |
600 | Minimal | Minimal |
800 | No growth | No growth |
This indicates a dose-dependent response where increased concentration leads to enhanced antibacterial activity .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, in cytotoxicity assays against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), the compound showed significant inhibitory effects:
Cell Line | IC50 Value (μM) |
---|---|
MCF-7 | 0.09 ± 0.0085 |
A549 | 0.03 ± 0.0056 |
Colo-205 | 0.01 ± 0.074 |
A2780 | 0.12 ± 0.064 |
These values suggest that the compound has potent anticancer activity, particularly in breast and lung cancer models .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated through various assays such as DPPH radical scavenging and ABTS assays. The results indicated that it possesses notable antioxidant properties, which can be beneficial in reducing oxidative stress-related conditions:
Assay Type | Result |
---|---|
DPPH IC50 (μg/mL) | 18.33 ± 0.04 |
ABTS Inhibition (%) | 28.23 ± 0.06 |
These findings highlight the potential of this compound as an antioxidant agent .
Case Studies and Research Findings
Several studies have reported on the synthesis and biological evaluation of pyrimidine derivatives similar to or including this compound:
- Antimicrobial Evaluation : A study synthesized various pyrimidine derivatives and evaluated their antimicrobial properties against multiple bacterial strains, confirming the effectiveness of compounds similar to this compound in inhibiting bacterial growth .
- Cytotoxicity Studies : Research involving thiazolidinone-pyrimidine derivatives showed enhanced cytotoxicity against HepG2 and HCT116 cell lines when compared to standard treatments .
- Molecular Docking Studies : Computational studies have also been conducted to understand the interaction of these compounds with biological targets, providing insights into their mechanisms of action and potential therapeutic applications .
Properties
IUPAC Name |
5-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-19-9-4-7(5-10(20-2)11(9)16)3-8-6-14-13(18)15-12(8)17/h4-6,16H,3H2,1-2H3,(H2,14,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSFSLHCFDZEEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2=CNC(=O)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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